molecular formula C9H14O3 B2376379 5-Oxaspiro[3.5]nonane-6-carboxylic acid CAS No. 1864480-39-6

5-Oxaspiro[3.5]nonane-6-carboxylic acid

Cat. No.: B2376379
CAS No.: 1864480-39-6
M. Wt: 170.208
InChI Key: UEFGEYGGAAVULW-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonane-6-carboxylic acid is a bicyclic compound featuring a spiro junction at the 3.5 position, with an oxygen atom in the oxolane ring and a carboxylic acid substituent at the 6-position. Its molecular formula is C₉H₁₄O₃ (MW: 170.21 g/mol), and its structure is defined by the SMILES string C1CC2(C1)CC(CCO2)C(=O)O . The spiro architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science. However, its reactivity and solubility are influenced by the carboxylic acid group, which distinguishes it from derivatives with protective groups or heteroatom substitutions .

Properties

IUPAC Name

5-oxaspiro[3.5]nonane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)7-3-1-4-9(12-7)5-2-6-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFGEYGGAAVULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonane-6-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid functional group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation or carboxylation reactions can then introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Oxaspiro[3.5]nonane-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Compound Name Molecular Formula Substituent Position Key Features Evidence Source
5-Oxaspiro[3.5]nonane-8-carboxylic acid C₉H₁₄O₃ 8-carboxylic acid Isomeric form with carboxyl group at position 8; similar backbone but distinct spatial orientation.
2-Oxaspiro[3.5]nonane-7-carboxylic acid C₉H₁₄O₃ 7-carboxylic acid Oxygen in position 2; altered ring strain and hydrogen-bonding capacity.
6-Aminospiro[3.5]nonane-6-carboxylic acid HCl C₁₀H₁₈ClNO₂ 6-amino, 6-carboxylic acid Basic amino group introduces salt formation potential; increased solubility in acidic conditions.

Key Insights :

  • Positional isomerism (e.g., 6- vs. 8-carboxylic acid) affects electronic distribution and intermolecular interactions. For instance, the 6-carboxylic acid in the target compound may engage in stronger intramolecular hydrogen bonding compared to the 8-isomer .
  • Substitution with nitrogen (e.g., 2-azaspiro analogs) enhances basicity and diversifies reactivity, enabling participation in nucleophilic reactions or coordination chemistry .

Heteroatom Variations and Ring Size

Compound Name Heteroatom Arrangement Ring System Molecular Weight (g/mol) Notable Properties
5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid 5-oxa, 2-aza Spiro[3.4] Not reported Smaller spiro ring (3.4 vs. 3.5); increased ring strain.
1-Oxa-6-azaspiro[3.5]nonane-6-carboxylate 1-oxa, 6-aza Spiro[3.5] 227.3 (tert-butyl ester) Tert-butyl ester enhances lipophilicity; used as synthetic intermediate.

Key Insights :

  • Replacement of oxygen with nitrogen (e.g., 2-azaspiro) alters electronic properties and hydrogen-bonding networks, impacting solubility and crystal packing .
  • Smaller spiro systems (e.g., [3.4] vs.

Protective Group Modifications

Compound Name Protective Group Molecular Weight (g/mol) Functional Impact Evidence Source
2-Boc-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid tert-butoxycarbonyl (Boc) Not reported Boc group masks amine, improving stability during synthesis.
1-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester tert-butyl ester 227.3 Esterification reduces acidity, enhancing organic solubility.
2,6-Diazaspiro[3.5]nonane-6-carboxylic acid benzyl ester Benzyl ester 260.33 Benzyl group facilitates deprotection under catalytic hydrogenation.

Key Insights :

  • Protective groups like Boc or tert-butyl esters are critical for modulating reactivity and simplifying purification in multi-step syntheses .
  • Ester derivatives generally exhibit higher logP values than carboxylic acids, improving membrane permeability in drug design contexts .

Biological Activity

5-Oxaspiro[3.5]nonane-6-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which includes a five-membered and a seven-membered ring. Its molecular formula is C9H14O3C_9H_{14}O_3, with a molecular weight of approximately 170.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and metabolic pathways.

Chemical Structure and Properties

The spirocyclic structure of this compound significantly influences its chemical reactivity and biological properties. The presence of the carboxylic acid functional group at the sixth position enhances its ability to participate in various chemical reactions, which can lead to diverse biological effects.

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity, which could be beneficial in therapeutic contexts.
  • Metabolic Pathway Modulation : It may influence metabolic pathways by interacting with proteins involved in these processes, although detailed kinetic studies are necessary to quantify these interactions accurately.

Table 1: Summary of Biological Activities

Activity TypeDescriptionPotential Applications
Enzyme InhibitionInteraction with enzymes leading to inhibitionDrug development for metabolic diseases
Metabolic Pathway ModulationInfluencing metabolic processesTherapeutic interventions
Binding Affinity StudiesInteraction with receptors and proteinsUnderstanding pharmacological profiles

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The spirocyclic structure allows for unique interactions with enzymes or receptors, potentially modulating their activity. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Case Studies and Research Findings

Research on this compound is still in the preliminary stages, but several studies have begun to explore its potential:

  • Enzyme Interaction Studies : Initial studies have indicated that the compound may bind to enzymes involved in metabolic pathways, though further research is necessary to confirm these findings and understand the implications for drug design.
  • Synthesis and Derivatives : Various synthetic routes have been developed to produce this compound and its derivatives, which may exhibit enhanced biological activity or altered physicochemical properties.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
This compoundCarboxyl group at position 6Different reactivity patterns compared to others
8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acidContains an amino groupMay exhibit different biological activities
8-Methyl-5-oxaspiro[3.5]nonane-8-carboxylic acidMethyl substitution at position 8Altered lipophilicity affecting bioavailability

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